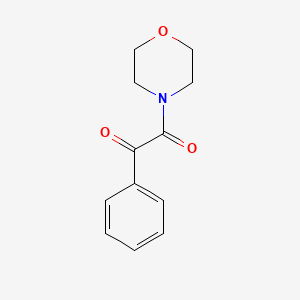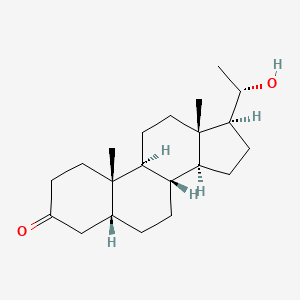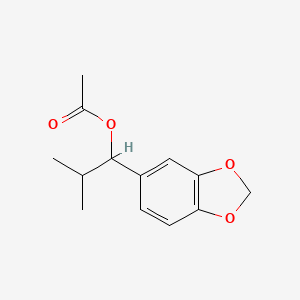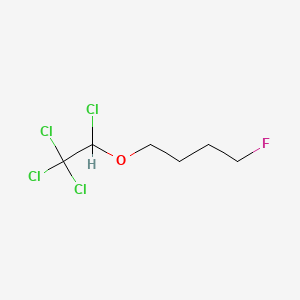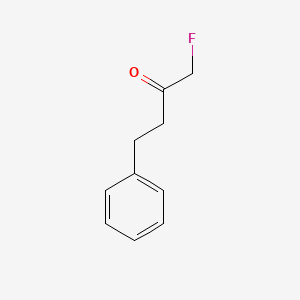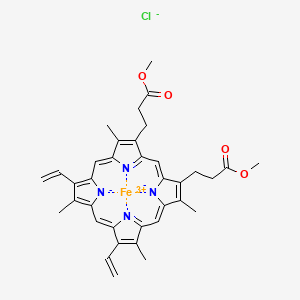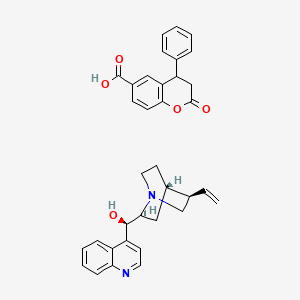
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is a biochemical compound with the molecular formula C35H34N2O5 and a molecular weight of 562.65 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves several methods. One common method is the catalytic hydrogenation of coumarins . Other methods include the Pondorff reaction, which involves the condensation of phenols with α, β-unsaturated acids in the presence of an acid catalyst such as sulfuric acid (H2SO4), phosphoric acid (H3PO4), or trifluoroacetic acid (TFA) . Industrial production methods may involve large-scale synthesis using these catalytic processes.
Chemical Reactions Analysis
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various biochemical products and materials.
Mechanism of Action
The mechanism of action of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.
Comparison with Similar Compounds
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt can be compared with other similar compounds, such as:
4-Phenyl-3,4-dihydrocoumarin: This compound lacks the carboxyl group present in this compound.
3,4-Dihydrocoumarin: This compound lacks both the phenyl and carboxyl groups present in this compound.
The presence of the carboxyl group and the cinchonidine salt makes this compound unique, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C35H34N2O5 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C19H22N2O.C16H12O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1-8,12H,9H2,(H,18,19)/t13-,14-,18-,19+;/m0./s1 |
InChI Key |
ZSGASMPNHVEHND-YYXOUSRLSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
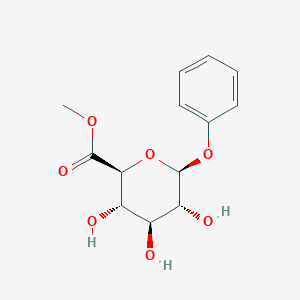
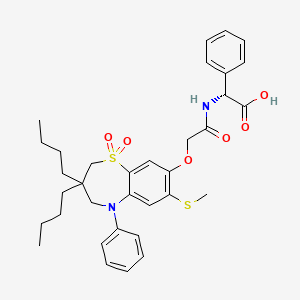
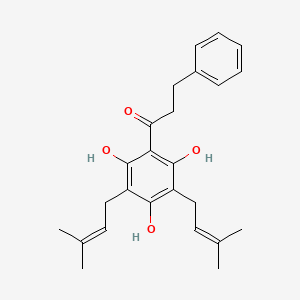
![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
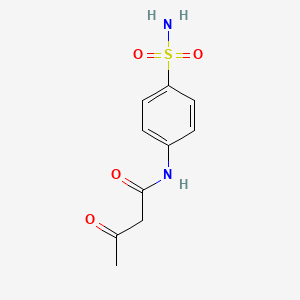
![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)
